[1,4'-Bipiperidine]-4-carbonitrile
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Overview
Description
[1,4’-Bipiperidine]-4-carbonitrile: is an organic compound with the molecular formula C10H20N2 It is a derivative of bipiperidine, characterized by the presence of a nitrile group (-CN) attached to the fourth carbon of the bipiperidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’-Bipiperidine]-4-carbonitrile typically involves the reaction of piperidine derivatives with nitrile-containing reagents. One common method is the reaction of 4-piperidone with cyanogen bromide under basic conditions to yield the desired nitrile compound. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of [1,4’-Bipiperidine]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: [1,4’-Bipiperidine]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4, sodium borohydride (NaBH4), or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1,4’-Bipiperidine]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: In medicinal chemistry, [1,4’-Bipiperidine]-4-carbonitrile is explored for its potential therapeutic properties. It may be investigated as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its nitrile group provides reactivity that can be exploited in various polymerization and cross-linking reactions.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile group can interact with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bipiperidine structure may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Piperidinopiperidine: A closely related compound with similar structural features but without the nitrile group.
1,4’-Bipiperidine: The parent compound without the nitrile group, used as a reference for comparing reactivity and properties.
Piperidine: A simpler structure that serves as a building block for more complex derivatives.
Uniqueness: [1,4’-Bipiperidine]-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. The nitrile group can participate in a variety of chemical reactions, making this compound versatile for synthetic and industrial purposes. Its structural features also allow for specific interactions with biological targets, making it valuable in medicinal chemistry research.
Properties
IUPAC Name |
1-piperidin-4-ylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h10-11,13H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDRXMAVSOONTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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